

The Physiological Significance of Circulating Human C-peptide: A Technical Guide

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Executive Summary

For decades, **human C-peptide** was considered a biologically inert byproduct of insulin synthesis. However, a growing body of evidence has firmly established its role as a bioactive peptide with significant physiological functions. This technical guide provides an in-depth overview of the physiological roles of circulating **human C-peptide**, with a focus on its effects on key organ systems, its cellular and molecular mechanisms of action, and its therapeutic potential. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding.

Introduction: From Inert Biomarker to Bioactive Peptide

Proinsulin C-peptide (connecting peptide) is a 31-amino acid polypeptide that links the A- and B-chains of insulin within the proinsulin molecule.^[1] Its discovery in 1967 was a landmark in understanding insulin biosynthesis.^{[1][2]} For many years, its primary clinical utility was as a stable and reliable marker of endogenous insulin secretion from pancreatic β -cells, due to its co-secretion with insulin in equimolar amounts and its longer half-life.^[3] However, research over the past few decades has revealed that C-peptide is not merely a passive byproduct but

an active hormone in its own right, with pleiotropic effects that are particularly relevant in the context of diabetes and its complications.[\[4\]](#)[\[5\]](#)

Biosynthesis, Secretion, and Clearance

The synthesis of insulin begins with the translation of the insulin gene into preproinsulin in the endoplasmic reticulum of pancreatic β -cells. The signal peptide is cleaved to form proinsulin, which is then transported to the Golgi apparatus. Within the Golgi and immature secretory granules, proinsulin is cleaved by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E, yielding mature insulin and C-peptide.[\[2\]](#) Both molecules are stored in secretory granules and released in equimolar concentrations into the portal circulation in response to stimuli such as glucose.[\[1\]](#)[\[3\]](#)

Unlike insulin, which undergoes significant first-pass metabolism in the liver, C-peptide is primarily cleared by the kidneys.[\[3\]](#) This results in a longer half-life of approximately 30-35 minutes for C-peptide compared to 5-10 minutes for insulin.[\[3\]](#) Consequently, the molar ratio of C-peptide to insulin in the peripheral circulation is approximately 5:1.

Table 1: Pharmacokinetic Properties of **Human C-peptide** and Insulin

Parameter	C-peptide	Insulin	Reference(s)
Half-life	~30-35 minutes	~5-10 minutes	[3]
Primary Clearance Organ	Kidneys	Liver	[3]
Molar Secretion Ratio (C-peptide:Insulin)	1:1	1:1	[1] [3]
Peripheral Circulation Molar Ratio (C-peptide:Insulin)	~5:1	1:1	
Normal Fasting Plasma Concentration	0.26-0.62 nmol/L (0.78-1.89 ng/mL)	Varies	[6]

Physiological Functions and Effects on Organ Systems

C-peptide exerts its biological effects by binding to a putative G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, fibroblast, and renal tubular cells.[1][4] This binding, which occurs at nanomolar concentrations, initiates a cascade of intracellular signaling events.[4]

Renal System

C-peptide has demonstrated significant renoprotective effects, particularly in the context of diabetic nephropathy. In individuals with type 1 diabetes, who lack endogenous C-peptide, its replacement has been shown to:

- **Reduce Glomerular Hyperfiltration:** C-peptide administration can normalize the pathologically elevated glomerular filtration rate (GFR) often seen in early diabetes.[5][7][8] In diabetic rodent models, C-peptide led to a significant reduction in GFR, reflecting a partial correction of hyperfiltration.[7]
- **Decrease Albuminuria:** Clinical studies have reported a reduction in urinary albumin excretion in patients with type 1 diabetes following C-peptide therapy.[7][9]
- **Ameliorate Glomerular Structural Changes:** In animal models, C-peptide has been shown to reduce glomerular volume and mesangial matrix expansion, key structural abnormalities in diabetic nephropathy.[7]
- **Modulate Renal Blood Flow:** C-peptide can improve renal microcirculation, contributing to its protective effects.[9]

Table 2: Effects of C-peptide on Renal Function in Type 1 Diabetes Models

Parameter	Effect of C-peptide Administration	Species/Model	Reference(s)
Glomerular Filtration Rate (GFR)	Reduction of hyperfiltration	Human, Rodent	[5] [7] [8]
Urinary Albumin Excretion	Decreased	Human, Rodent	[7] [9]
Glomerular Volume	Reduced	Rodent	[7]
Mesangial Matrix Area	Reduced	Rodent	[7]

Nervous System

Diabetic neuropathy is a common and debilitating complication of diabetes. C-peptide deficiency is implicated in its pathogenesis, and replacement therapy has shown promise in mitigating nerve damage. The beneficial effects of C-peptide on the nervous system include:

- **Improved Nerve Conduction Velocity:** Clinical trials have demonstrated that C-peptide replacement can significantly improve sensory nerve conduction velocity (SCV) in patients with type 1 diabetes and neuropathy.[\[5\]](#)[\[10\]](#)
- **Enhanced Nerve Blood Flow:** C-peptide stimulates endoneurial blood flow, likely through a nitric oxide (NO)-dependent mechanism, which helps to alleviate nerve ischemia.[\[6\]](#)[\[11\]](#)
- **Restoration of Na⁺/K⁺-ATPase Activity:** Reduced Na⁺/K⁺-ATPase activity is a hallmark of diabetic neuropathy. C-peptide has been shown to restore the activity of this crucial enzyme in nerve tissue.[\[5\]](#)[\[10\]](#)
- **Neuroprotective and Anti-apoptotic Effects:** C-peptide exhibits neurotrophic properties and can prevent neuronal apoptosis, as demonstrated in experimental models of diabetic encephalopathy.[\[12\]](#)

Table 3: Effects of C-peptide on Nerve Function in Type 1 Diabetes

Parameter	Effect of C-peptide Administration	Clinical/Preclinical	Reference(s)
Sensory Nerve Conduction Velocity (SCV)	Increased	Clinical	[5] [10]
Vibration Perception Threshold (VPT)	Improved	Clinical	[10]
Endoneurial Blood Flow	Increased	Preclinical	[6] [11]
Nerve Na ⁺ /K ⁺ -ATPase Activity	Increased	Preclinical	[5] [10]
Neuronal Apoptosis	Decreased	Preclinical	[12]

Cardiovascular System

The role of C-peptide in the cardiovascular system is complex and appears to be concentration-dependent. While physiological concentrations in the context of type 1 diabetes demonstrate beneficial effects, elevated levels in type 2 diabetes and insulin resistance may be associated with adverse cardiovascular outcomes.

- **Improved Myocardial Blood Flow and Function:** In patients with type 1 diabetes, short-term C-peptide infusion has been shown to increase myocardial blood flow and improve both systolic and diastolic function.[\[13\]](#)
- **Endothelial Health:** C-peptide stimulates the production of nitric oxide (NO) by endothelial cells, a key molecule for vasodilation and endothelial health.[\[9\]](#)[\[13\]](#)
- **Anti-inflammatory Effects:** C-peptide can exert anti-inflammatory effects by reducing the expression of adhesion molecules and the secretion of pro-inflammatory cytokines.[\[5\]](#)
- **Association with Atherosclerosis in Type 2 Diabetes:** In contrast to its beneficial effects in type 1 diabetes, some studies have linked high C-peptide levels in non-diabetic and type 2 diabetic individuals with an increased risk of cardiovascular disease and mortality.[\[5\]](#)[\[14\]](#)[\[15\]](#)

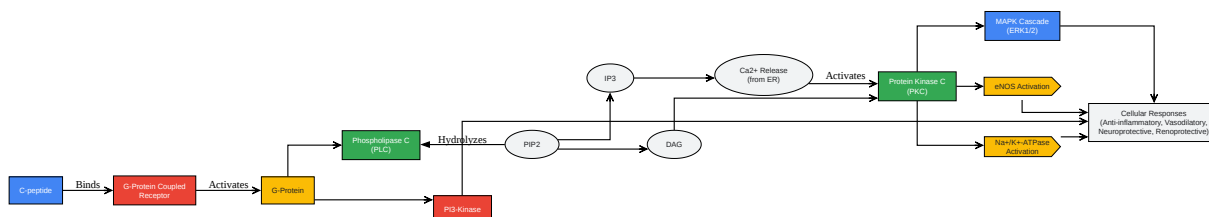
It has been suggested that in a pro-inflammatory environment, C-peptide may contribute to atherogenesis by promoting the migration of inflammatory cells into the vessel wall.[5][16]

Cellular Mechanisms and Signaling Pathways

C-peptide initiates its diverse physiological effects through a complex network of intracellular signaling pathways. The binding of C-peptide to its putative GPCR activates several downstream cascades.

Key Signaling Pathways

- **Ca²⁺-dependent Pathways:** C-peptide binding leads to an increase in intracellular calcium concentration ([Ca²⁺]_i). This rise in calcium, in conjunction with diacylglycerol (DAG) produced by phospholipase C (PLC), activates various isoforms of protein kinase C (PKC). [2][4]
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** C-peptide has been shown to activate the MAPK pathway, including extracellular signal-regulated kinases (ERK1/2). This pathway is involved in cell proliferation, differentiation, and survival.[4][5]
- **Phosphatidylinositol 3-Kinase (PI3K) Pathway:** Activation of PI3-kinase is another important downstream effect of C-peptide signaling, which is implicated in cell growth and survival.[4]
- **eNOS and Na⁺/K⁺-ATPase Activation:** C-peptide stimulates the activity of endothelial nitric oxide synthase (eNOS) and Na⁺/K⁺-ATPase. The activation of these enzymes is crucial for many of the beneficial effects of C-peptide on the vascular, nervous, and renal systems.[1][4]



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Caption: C-peptide signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of C-peptide's physiological functions. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Measurement of C-peptide Concentration in Plasma

Principle: The concentration of C-peptide in plasma is typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay (CLIA). These assays utilize two antibodies that bind to different epitopes on the C-peptide molecule.

Protocol (ELISA):

- **Sample Collection and Preparation:**
 - Collect whole blood in EDTA-containing tubes.

- Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
- Store plasma samples at -80°C until analysis.
- Assay Procedure:
 - Prepare C-peptide standards and quality controls according to the manufacturer's instructions.
 - Add 50 µL of standards, controls, and plasma samples to the wells of a microplate pre-coated with an anti-C-peptide antibody.
 - Add 100 µL of horseradish peroxidase (HRP)-conjugated anti-C-peptide antibody to each well.
 - Incubate the plate for 60 minutes at room temperature with gentle shaking.
 - Wash the wells three times with the provided wash buffer.
 - Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
 - Stop the reaction by adding 50 µL of stop solution to each well.
 - Read the absorbance at 450 nm using a microplate reader.
 - Calculate the C-peptide concentration in the samples by interpolating from the standard curve.

Assessment of C-peptide's Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation

Principle: The effect of C-peptide on VSMC proliferation can be assessed by measuring the incorporation of a radiolabeled nucleoside, such as [3H]-thymidine, into newly synthesized DNA during cell division.

Protocol ([3H]-Thymidine Incorporation Assay):

- Cell Culture:
 - Culture human or rat aortic smooth muscle cells in appropriate growth medium (e.g., DMEM with 10% FBS).
 - Seed cells in 24-well plates and grow to sub-confluence.
 - Synchronize the cells by serum starvation (e.g., DMEM with 0.1% FBS) for 24-48 hours.
- C-peptide Stimulation:
 - Treat the synchronized cells with various concentrations of C-peptide (e.g., 0.1 to 10 nmol/L) or vehicle control for 24 hours.
- [3H]-Thymidine Labeling:
 - Add 1 μ Ci/mL of [3H]-thymidine to each well and incubate for an additional 4-6 hours.
- Harvesting and Scintillation Counting:
 - Wash the cells twice with ice-cold PBS.
 - Precipitate the DNA by adding 5% trichloroacetic acid (TCA) and incubating for 30 minutes on ice.
 - Wash the wells twice with 95% ethanol.
 - Solubilize the precipitated DNA in 0.2 N NaOH.
 - Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
 - Express the results as counts per minute (CPM) or as a fold-change relative to the vehicle control.

Determination of C-peptide's Effect on eNOS Activity

Principle: eNOS activity can be determined by measuring the production of nitric oxide (NO), a direct product of the enzyme's catalytic activity. This can be achieved using fluorescent dyes

that react with NO.

Protocol (DAF-FM Diacetate Assay):

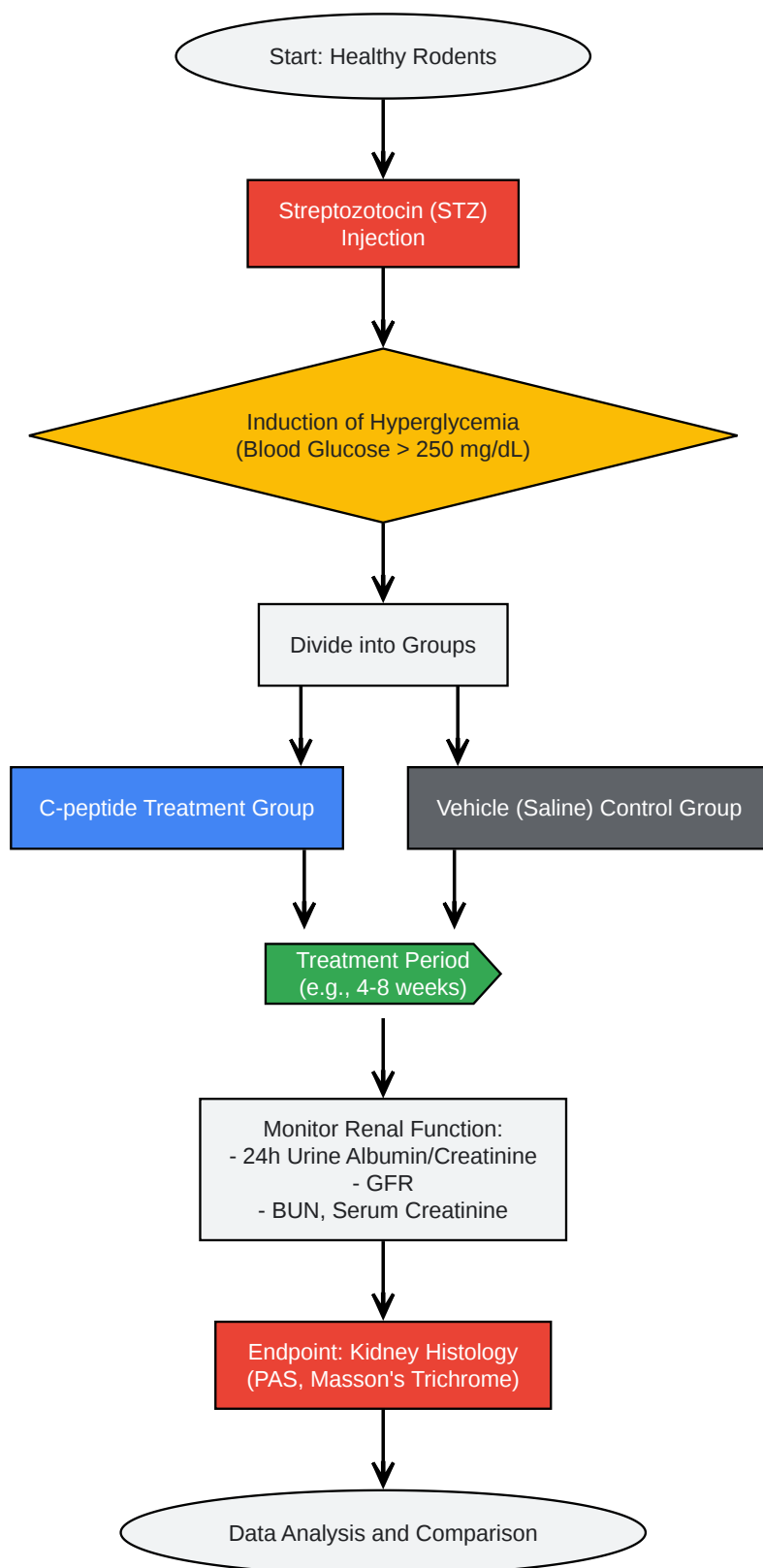
- Cell Culture:
 - Culture bovine or human aortic endothelial cells on glass coverslips in appropriate growth medium.
 - Grow cells to confluence.
- C-peptide Stimulation:
 - Treat the cells with C-peptide (e.g., 10 nmol/L) or vehicle control for the desired time (e.g., 30 minutes).
- NO Detection:
 - Load the cells with 5 μ M DAF-FM diacetate in serum-free medium for 30 minutes at 37°C.
 - Wash the cells with PBS.
 - Acquire fluorescence images using a fluorescence microscope with appropriate excitation and emission filters (e.g., 495 nm excitation, 515 nm emission).
 - Quantify the fluorescence intensity in multiple cells per condition using image analysis software.
 - Express the results as a fold-change in fluorescence intensity relative to the vehicle control.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Rodents

Principle: Streptozotocin is a chemical that is toxic to pancreatic β -cells, leading to insulin deficiency and hyperglycemia, which in turn induces diabetic complications, including nephropathy.

Protocol:

- Induction of Diabetes:
 - Fast male Sprague-Dawley rats (200-250 g) overnight.
 - Administer a single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold 0.1 M citrate buffer (pH 4.5).
 - Monitor blood glucose levels 48-72 hours post-injection to confirm the onset of diabetes (blood glucose > 250 mg/dL).
- C-peptide Treatment:
 - Divide the diabetic animals into treatment and control groups.
 - Administer C-peptide or vehicle (saline) via subcutaneous injection or osmotic minipumps for a specified duration (e.g., 4-8 weeks).
- Monitoring of Renal Function:
 - Collect 24-hour urine samples at regular intervals using metabolic cages to measure urinary albumin and creatinine excretion.
 - At the end of the study, measure GFR using inulin or creatinine clearance.
 - Collect blood samples for the measurement of blood urea nitrogen (BUN) and serum creatinine.
- Histological Analysis:
 - Perfuse the kidneys with fixative (e.g., 4% paraformaldehyde).
 - Embed the kidneys in paraffin and section for histological staining (e.g., Periodic acid-Schiff (PAS) for glomerulosclerosis and Masson's trichrome for fibrosis).
 - Perform morphometric analysis to quantify glomerular volume and mesangial matrix expansion.



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Caption: Experimental workflow for studying C-peptide in diabetic nephropathy.

Therapeutic Potential and Future Directions

The recognition of C-peptide as a bioactive molecule has opened new avenues for therapeutic interventions, particularly for the long-term complications of type 1 diabetes. C-peptide replacement therapy, in conjunction with insulin, has the potential to prevent or slow the progression of diabetic nephropathy, neuropathy, and potentially some cardiovascular complications.[5][6] However, the results of clinical trials have been mixed, and further research is needed to optimize dosing, delivery methods, and patient selection.[1]

The dual role of C-peptide, being protective in deficiency states and potentially detrimental in states of excess, highlights the importance of maintaining physiological concentrations. Future research should focus on:

- Identifying the C-peptide receptor: The definitive identification and characterization of the C-peptide receptor will be a major breakthrough, enabling the development of targeted agonists and antagonists.
- Elucidating the full spectrum of signaling pathways: A deeper understanding of the downstream signaling events will provide more targets for therapeutic intervention.
- Large-scale, long-term clinical trials: Robust clinical data are needed to definitively establish the efficacy and safety of C-peptide replacement therapy for diabetic complications.
- Investigating the role of C-peptide in type 2 diabetes: Further research is required to clarify the complex role of elevated C-peptide levels in the pathophysiology of type 2 diabetes and its cardiovascular complications.

Conclusion

Circulating **human C-peptide** is a physiologically active hormone with multifaceted effects on various organ systems. Its reno-protective, neuro-protective, and cardio-protective roles in the context of type 1 diabetes are well-documented and are mediated through a complex interplay of intracellular signaling pathways. While its role in conditions of C-peptide excess requires further investigation, the therapeutic potential of C-peptide replacement in deficiency states holds significant promise. Continued research into the molecular mechanisms of C-peptide action is crucial for translating these fundamental discoveries into novel and effective therapies for patients with diabetes.

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